molecular formula C16H15NO2 B100801 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde CAS No. 18073-15-9

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde

Cat. No.: B100801
CAS No.: 18073-15-9
M. Wt: 253.29 g/mol
InChI Key: CPXAGPKGSHRHIO-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C16H15NO2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a methoxy group at the 6th position, dimethyl groups at the 1st and 4th positions, and an aldehyde group at the 3rd position of the carbazole ring.

Preparation Methods

The synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde typically involves several steps. One common method includes the Fischer indole cyclization, where an appropriate precursor undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid to form the carbazole core.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of different solvents, catalysts, and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy and dimethyl groups can participate in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active carbazole derivatives.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde can be compared with other carbazole derivatives, such as:

    3-Methoxy-2-methyl-9H-carbazole: Lacks the aldehyde group, which affects its reactivity and applications.

    1,4-Dimethyl-9H-carbazole: Lacks both the methoxy and aldehyde groups, making it less versatile in chemical reactions.

    6-Methoxy-9H-carbazole: Lacks the dimethyl groups, which can influence its electronic properties and reactivity.

The presence of the methoxy, dimethyl, and aldehyde groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

IUPAC Name

6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-9-6-11(8-18)10(2)15-13-7-12(19-3)4-5-14(13)17-16(9)15/h4-8,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXAGPKGSHRHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171001
Record name 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
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Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18073-15-9
Record name 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carboxaldehyde
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Record name 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
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Record name 18073-15-9
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Record name 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
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Record name 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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